

An In-depth Technical Guide to Ethyl Isocyanoacetate: Structure, Bonding, and Applications

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Compound of Interest

Compound Name: Ethyl isocyanoacetate

Cat. No.: B046423

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Abstract

Ethyl isocyanoacetate is a versatile organic compound valued for its unique trifunctional nature, incorporating an isocyanide, an ester, and an acidic α -methylene group. This guide provides a comprehensive overview of its structural formula, bonding characteristics, physicochemical properties, and significant applications in organic synthesis, particularly in the preparation of diverse heterocyclic scaffolds of medicinal interest. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a logical workflow for its preparation.

Structural Formula and Bonding

Ethyl isocyanoacetate, with the chemical formula $C_5H_7NO_2$, possesses a linear isocyano group ($-N\equiv C$) attached to a methylene carbon, which is also bonded to an ethoxycarbonyl group ($-COOCH_2CH_3$).^{[1][2]} Its canonical SMILES representation is CCOC(=O)C[N+]#[C-].^{[3][4]}

Key Bonding Features:

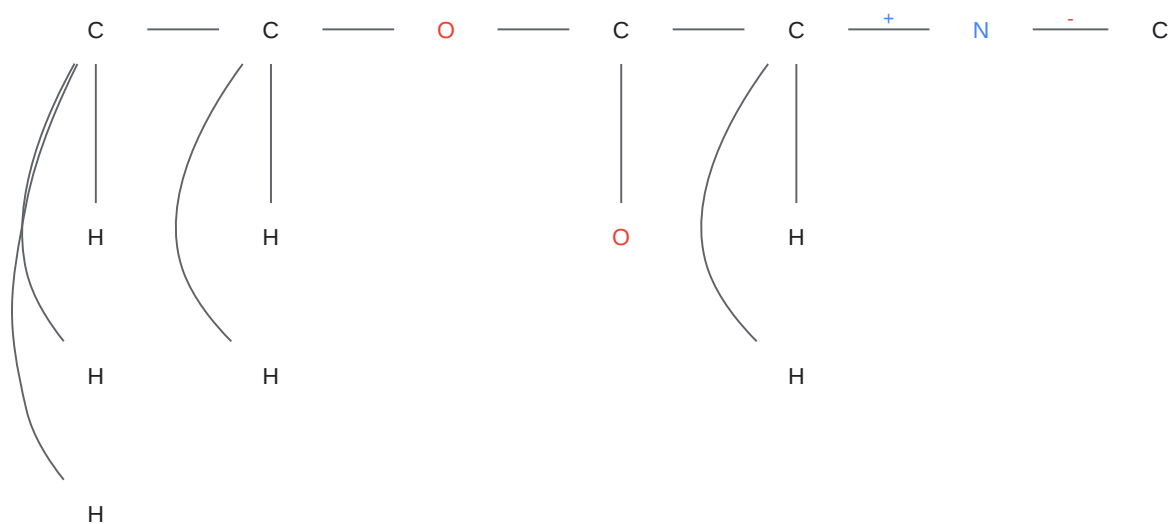
- Isocyanide Group ($-N\equiv C$):** This functional group is characterized by a triple bond between the nitrogen and carbon atoms, with a formal positive charge on the nitrogen and a formal

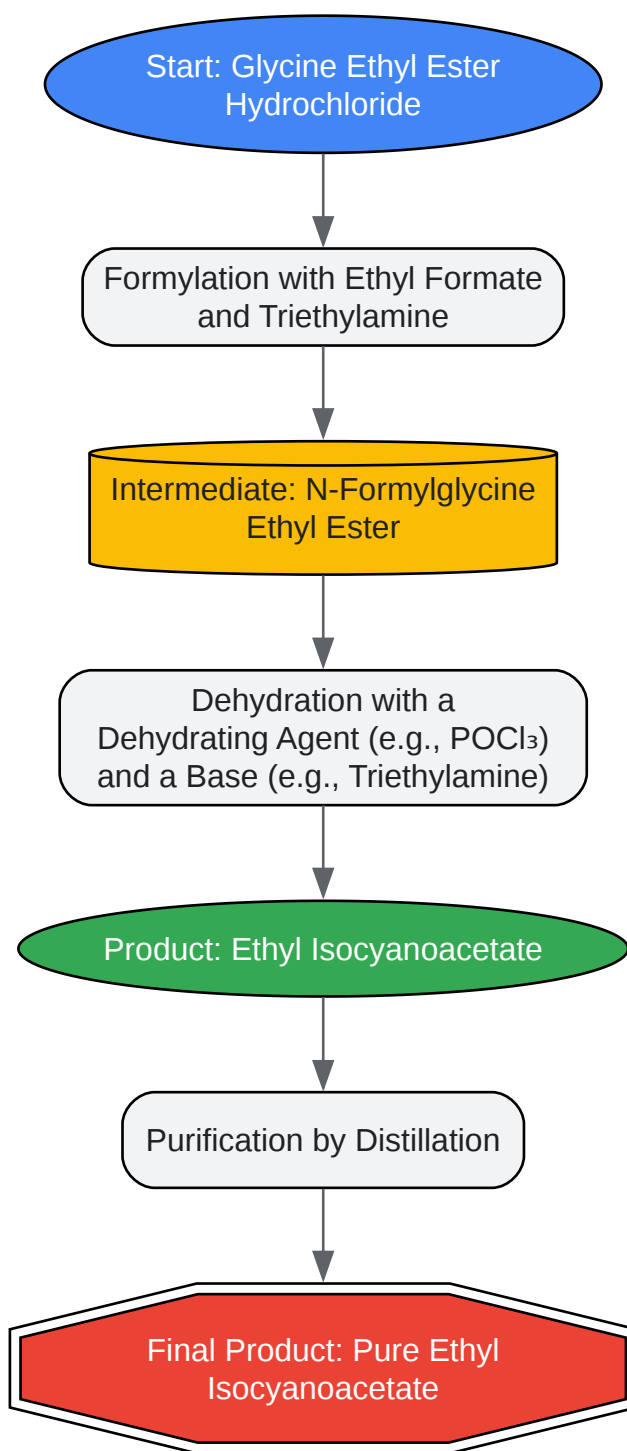
negative charge on the carbon. The isocyanide carbon is highly nucleophilic, making it a key reactive center. The geometry around the isocyano group is linear.

- **Ester Group (-COOCH₂CH₃):** The ester group exhibits trigonal planar geometry around the carbonyl carbon due to sp² hybridization. The C=O double bond is a site for nucleophilic attack.
- **α-Methylene Group (-CH₂-):** The methylene group positioned between the isocyano and carbonyl groups is acidic. The electron-withdrawing nature of both adjacent functional groups enhances the acidity of the α-protons, facilitating deprotonation and subsequent reactions.
- **Ethyl Group (-CH₂CH₃):** The ethyl group consists of sp³ hybridized carbon atoms with tetrahedral geometry.

The overall molecule has a flexible structure due to the presence of several single bonds that allow for free rotation.

Structural Diagram:





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